Cas no 1189911-53-2 (Ethyl 2-Oxo-4-phenylbutyrate-d5)
1189911-53-2 structure
Product Name:Ethyl 2-Oxo-4-phenylbutyrate-d5
Numero CAS:1189911-53-2
MF:C12H14O3
MW:211.268572330475
CID:824420
PubChem ID:71316651
Update Time:2025-04-19
Ethyl 2-Oxo-4-phenylbutyrate-d5 Proprietà chimiche e fisiche
Nomi e identificatori
-
- ETHYL 2-OXO-4-PHENYLBUTYRATE D5
- Ethyl 2-Oxo-4-phenylbutyrate-d5
- 2-Oxo-4-phenylbutyric Acid Ethyl Ester-d5
- A-Oxo-benzenebutanoic Acid Ethyl Ester-d5
- Ethyl 2-Oxo-4-phenylbutanoate-d5
- Ethyl 4-Phenyl-2-oxobutanoate-d5
- Ethyl 4-Phenyl-2-oxobutyrate-d5
- Ethyl Benzylpyruvate-d5
-
- Inchi: 1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3/i3D,4D,5D,6D,7D
- Chiave InChI: STPXIOGYOLJXMZ-DKFMXDSJSA-N
- Sorrisi: O(CC)C(C(CCC1C([2H])=C([2H])C([2H])=C([2H])C=1[2H])=O)=O
Proprietà calcolate
- Massa esatta: 211.12600
- Massa monoisotopica: 211.125678034g/mol
- Conta atomi isotopi: 5
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 6
- Complessità: 217
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 43.4Ų
Proprietà sperimentali
- PSA: 43.37000
- LogP: 1.75140
Ethyl 2-Oxo-4-phenylbutyrate-d5 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | E925387-5mg |
Ethyl 2-Oxo-4-phenylbutyrate-d5 |
1189911-53-2 | 5mg |
$ 144.00 | 2023-09-07 | ||
| TRC | E925387-50mg |
Ethyl 2-Oxo-4-phenylbutyrate-d5 |
1189911-53-2 | 50mg |
$ 1108.00 | 2023-09-07 | ||
| TRC | E925387-100mg |
Ethyl 2-Oxo-4-phenylbutyrate-d5 |
1189911-53-2 | 100mg |
$ 1981.00 | 2023-09-07 | ||
| eNovation Chemicals LLC | Y1243738-500mg |
Ethyl 2-Oxo-4-phenylbutyrate d5 |
1189911-53-2 | 98%D | 500mg |
$2535 | 2024-06-07 | |
| A2B Chem LLC | AD61673-250mg |
Ethyl 2-Oxo-4-phenylbutyrate d5 |
1189911-53-2 | 250mg |
$450.00 | 2024-04-20 | ||
| A2B Chem LLC | AD61673-500mg |
Ethyl 2-Oxo-4-phenylbutyrate d5 |
1189911-53-2 | 500mg |
$656.00 | 2024-04-20 |
Ethyl 2-Oxo-4-phenylbutyrate-d5 Letteratura correlata
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
1189911-53-2 (Ethyl 2-Oxo-4-phenylbutyrate-d5) Prodotti correlati
- 6613-41-8(ethyl 2-oxo-3-phenyl-propanoate)
- 64920-29-2(Ethyl 2-oxo-4-phenylbutyrate (>90%))
- 84688-29-9(Benzyl 2-Oxo-4-phenylbutyrate)
- 6362-58-9(Benzenepropanoic acid, a-oxo-, methyl ester)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti